molecular formula C15H26F2N2O2 B12945722 tert-Butyl 9-amino-1,1-difluoro-3-azaspiro[5.5]undecane-3-carboxylate

tert-Butyl 9-amino-1,1-difluoro-3-azaspiro[5.5]undecane-3-carboxylate

Cat. No.: B12945722
M. Wt: 304.38 g/mol
InChI Key: UABIINADLYYICF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 9-amino-1,1-difluoro-3-azaspiro[5.5]undecane-3-carboxylate is a spirocyclic compound characterized by its unique structural features. Spirocyclic compounds are known for their combination of flexibility and limited degrees of freedom, making them valuable in medicinal chemistry

Preparation Methods

The synthesis of tert-Butyl 9-amino-1,1-difluoro-3-azaspiro[5.5]undecane-3-carboxylate involves several steps. One common method is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step . The starting materials typically include piperidin-4-one hydrochloride hydrate and 4-tert-butylbenzyl bromide, which undergo alkylation followed by cyclization . Industrial production methods may involve optimization of reaction conditions to improve yield and scalability.

Chemical Reactions Analysis

tert-Butyl 9-amino-1,1-difluoro-3-azaspiro[5.5]undecane-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include pyridinium dichromate for oxidation and Grubbs catalyst for olefin metathesis . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its potential as an inhibitor of the MmpL3 protein of Mycobacterium tuberculosis . This makes it a promising candidate for the development of new antituberculosis drugs. Additionally, spirocyclic compounds like this one are used in the design of agonists for the free fatty acid receptor FFA1 and inhibitors of soluble epoxide hydrolase . Its unique structure also makes it valuable in the development of various antibacterial agents.

Mechanism of Action

The mechanism of action of tert-Butyl 9-amino-1,1-difluoro-3-azaspiro[5.5]undecane-3-carboxylate involves its interaction with specific molecular targets. For example, as an inhibitor of the MmpL3 protein, it disrupts the function of this transporter protein, which is essential for the survival of Mycobacterium tuberculosis . This disruption leads to the inhibition of bacterial growth and replication.

Comparison with Similar Compounds

Similar compounds to tert-Butyl 9-amino-1,1-difluoro-3-azaspiro[5.5]undecane-3-carboxylate include tert-Butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate and tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate . These compounds share the spirocyclic scaffold but differ in their substituents, which can affect their chemical properties and biological activities. The presence of the difluoro group in this compound may enhance its stability and reactivity compared to its analogs.

Properties

Molecular Formula

C15H26F2N2O2

Molecular Weight

304.38 g/mol

IUPAC Name

tert-butyl 9-amino-5,5-difluoro-3-azaspiro[5.5]undecane-3-carboxylate

InChI

InChI=1S/C15H26F2N2O2/c1-13(2,3)21-12(20)19-9-8-14(15(16,17)10-19)6-4-11(18)5-7-14/h11H,4-10,18H2,1-3H3

InChI Key

UABIINADLYYICF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC(CC2)N)C(C1)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.